(E)-3-(4-isobutylphenyl)-N-(4-methoxybenzyl)-2-propenamide
Description
Properties
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16(2)14-18-6-4-17(5-7-18)10-13-21(23)22-15-19-8-11-20(24-3)12-9-19/h4-13,16H,14-15H2,1-3H3,(H,22,23)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBVQOPDXYZDBH-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-isobutylphenyl)-N-(4-methoxybenzyl)-2-propenamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C21H25NO2
- Molecular Weight : 323.4287 g/mol
- CAS Number : Not specified in the sources but can be referenced through its chemical name.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of propenamide derivatives, which may provide insights into the potential effects of this compound:
- Cell Viability Assays : These assays often measure the cytotoxic effects on various cancer cell lines. Compounds with similar structures have shown varying degrees of cytotoxicity, indicating potential anti-cancer properties.
- Enzyme Activity Assays : Studies investigating the inhibition of AChE and BChE have revealed that certain propenamide derivatives can effectively inhibit these enzymes, suggesting a possible therapeutic application in cognitive disorders .
In Vivo Studies
Research involving animal models has been limited for this specific compound; however, related compounds have demonstrated:
- Neuroprotective Effects : Animal studies indicate that certain propenamides can protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
- Anti-inflammatory Responses : In vivo models have shown that these compounds can reduce inflammation markers, supporting their potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Various propenamide derivatives | Reduced oxidative stress markers |
| Anti-inflammatory | Propenamide analogs | Decreased levels of pro-inflammatory cytokines |
| Enzyme Inhibition | AChE/BChE inhibitors | Improved cognitive function in animal models |
| Cytotoxicity | Cancer cell line studies | Induced apoptosis in specific cancer types |
Case Studies
- Neuroprotective Study : A study investigated a series of propenamide derivatives for their neuroprotective effects in a rat model of Alzheimer's disease. The results indicated that these compounds could significantly reduce neuroinflammation and improve cognitive function .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various propenamide derivatives on human cancer cell lines. Results showed that certain compounds exhibited IC50 values suggesting significant anti-cancer potential, warranting further investigation into their mechanisms .
Q & A
Q. What experimental designs are critical for evaluating the compound’s biological activity while minimizing artifacts?
- Methodological Answer :
- Include positive controls (e.g., ibuprofen for anti-inflammatory assays) and vehicle controls (DMSO).
- Use dose-response curves (IC50/EC50) with triplicate measurements.
- Perform counter-screening against unrelated targets (e.g., kinases) to assess specificity.
- Validate cytotoxicity via MTT assays in relevant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
